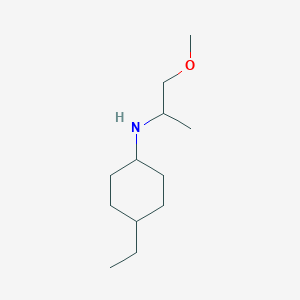
4-ethyl-N-(1-methoxypropan-2-yl)cyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethyl-N-(1-methoxypropan-2-yl)cyclohexan-1-amine is an organic compound with the molecular formula C12H25NO and a molecular weight of 199.333 g/mol . This compound is characterized by a cyclohexane ring substituted with an ethyl group, an amine group, and a methoxypropan-2-yl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-ethyl-N-(1-methoxypropan-2-yl)cyclohexan-1-amine involves several steps. One common method includes the alkylation of cyclohexanone with ethyl bromide to form 4-ethylcyclohexanone. This intermediate is then reacted with 1-methoxypropan-2-amine under reductive amination conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
4-ethyl-N-(1-methoxypropan-2-yl)cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can undergo nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-ethyl-N-(1-methoxypropan-2-yl)cyclohexan-1-amine is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-ethyl-N-(1-methoxypropan-2-yl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
4-ethyl-N-(1-methoxypropan-2-yl)cyclohexan-1-amine can be compared with similar compounds such as:
4-ethylcyclohexanone: Lacks the amine and methoxypropan-2-yl groups, making it less versatile in chemical reactions.
N-(1-methoxypropan-2-yl)cyclohexan-1-amine: Lacks the ethyl group, which may affect its chemical reactivity and applications.
Cyclohexan-1-amine: A simpler structure without the ethyl and methoxypropan-2-yl groups, limiting its use in complex synthesis.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical properties and applications.
Properties
Molecular Formula |
C12H25NO |
|---|---|
Molecular Weight |
199.33 g/mol |
IUPAC Name |
4-ethyl-N-(1-methoxypropan-2-yl)cyclohexan-1-amine |
InChI |
InChI=1S/C12H25NO/c1-4-11-5-7-12(8-6-11)13-10(2)9-14-3/h10-13H,4-9H2,1-3H3 |
InChI Key |
UNGGSAKIJWQSGL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(CC1)NC(C)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


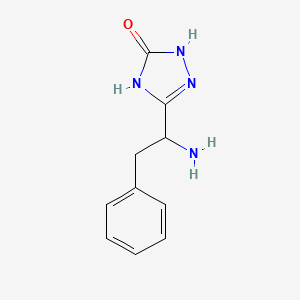
![8,8-Dimethyl-2-(4-nitrophenyl)-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13251912.png)
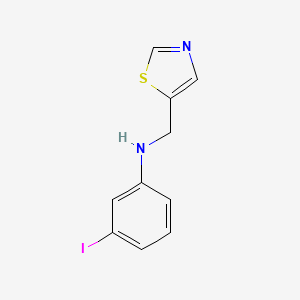

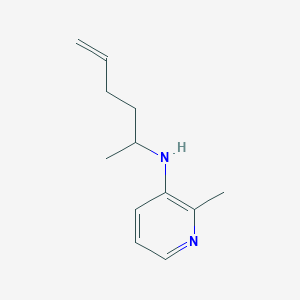

![1H,2H,3H-Pyrazolo[1,5-a]imidazol-7-amine dihydrochloride](/img/structure/B13251951.png)
![2-{[(2,3-Difluorophenyl)methyl]amino}propane-1,3-diol](/img/structure/B13251960.png)

![3-[(Pyrrolidin-3-yl)amino]benzonitrile](/img/structure/B13251973.png)
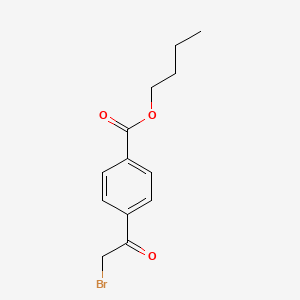
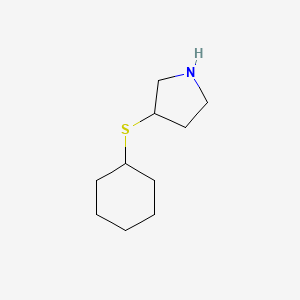
![7-Oxabicyclo[2.2.1]heptane-2-carbothioamide](/img/structure/B13251982.png)
![tert-Butyl N-[(4-formyl-3-methoxyphenyl)methyl]carbamate](/img/structure/B13251994.png)
